molecular formula C23H32N2O2S B4129776 1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine

1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine

Cat. No. B4129776
M. Wt: 400.6 g/mol
InChI Key: GJUQNXFCNZTWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as NPDPP and is a piperidine derivative that has a sulfonamide group attached to the 2-naphthyl ring. The compound is known to have a high affinity for sigma-1 receptors, which are a class of proteins that are involved in various physiological processes.

Mechanism of Action

The mechanism of action of NPDPP involves its binding to sigma-1 receptors. This binding leads to the modulation of various intracellular signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of protein kinase C. NPDPP has also been shown to modulate the activity of various ion channels and transporters, including the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects:
NPDPP has been shown to have various biochemical and physiological effects. The compound has been shown to modulate calcium signaling, neurotransmitter release, and cell survival. NPDPP has also been shown to modulate the activity of various ion channels and transporters, including the NMDA receptor and the serotonin transporter.

Advantages and Limitations for Lab Experiments

One advantage of using NPDPP in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one limitation of using NPDPP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of NPDPP in scientific research. One direction is the investigation of the role of sigma-1 receptors in various disease states, including neurodegenerative diseases and cancer. Another direction is the development of new compounds that have a higher affinity for sigma-1 receptors and fewer potential side effects. Overall, NPDPP is a useful tool for investigating the role of sigma-1 receptors in various physiological processes and has the potential to lead to new treatments for various diseases.

Scientific Research Applications

NPDPP has been extensively studied for its potential use in scientific research. The compound is known to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as calcium signaling, neurotransmitter release, and cell survival. NPDPP has been used in various studies to investigate the role of sigma-1 receptors in these processes.

properties

IUPAC Name

1-(3-naphthalen-2-ylsulfonyl-2-piperidin-1-ylpropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c26-28(27,23-12-11-20-9-3-4-10-21(20)17-23)19-22(25-15-7-2-8-16-25)18-24-13-5-1-6-14-24/h3-4,9-12,17,22H,1-2,5-8,13-16,18-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQNXFCNZTWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine
Reactant of Route 6
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